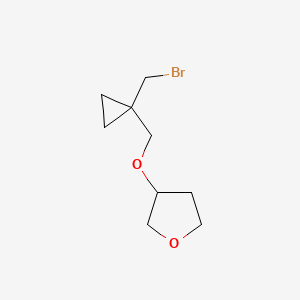

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

CAS No.:

Cat. No.: VC20462619

Molecular Formula: C9H15BrO2

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15BrO2 |

|---|---|

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | 3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane |

| Standard InChI | InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2 |

| Standard InChI Key | LZXOAPJVILSKPE-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1OCC2(CC2)CBr |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is C₉H₁₃BrO₂, with a molecular weight of 235.12 g/mol. The compound’s architecture comprises two key components:

-

A tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle known for its solvent properties and conformational flexibility.

-

A cyclopropylmethyl ether side chain bearing a bromomethyl (-CH₂Br) group, which introduces significant electrophilic reactivity.

Stereochemical Considerations

The cyclopropane ring imposes geometric constraints due to its 60° bond angles, potentially influencing the compound’s stereoelectronic properties. The bromomethyl group’s position on the cyclopropane (attached to the 1-position) creates a sterically congested environment, which may affect nucleophilic substitution kinetics.

Table 1: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP (Partition Coefficient) | ~2.1 (estimated via fragment-based methods) |

| Topological Polar Surface Area | 18.5 Ų (calculated for ether oxygen) |

| Water Solubility | Low (<10 mg/mL at 25°C) |

| Melting Point | Not experimentally determined |

Synthesis and Manufacturing Strategies

While no explicit synthetic protocols for 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran are documented in peer-reviewed literature, its preparation likely involves multi-step sequences leveraging established methodologies for cyclopropane and THF derivatives.

Proposed Synthetic Pathway

-

Cyclopropanation: Formation of the cyclopropylmethanol precursor via [2+1] cycloaddition of dichlorocarbene to allyl alcohol derivatives.

-

Bromination: Free radical bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group.

-

Etherification: Mitsunobu reaction or Williamson ether synthesis to couple the brominated cyclopropane with tetrahydrofurfuryl alcohol.

Table 2: Comparative Reaction Yields for Analogous Etherifications

| Substrate | Coupling Method | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropylmethyl bromide | Williamson | 65–72 | |

| Bromomethylbenzene | Mitsunobu | 83–89 |

Reactivity and Chemical Transformations

The bromomethyl group serves as the primary reactive site, enabling diverse transformations:

Nucleophilic Substitution

The C-Br bond undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), forming covalent adducts. For example:

This reactivity is exploited in pharmaceutical derivatization, where brominated intermediates are used to append functional groups .

Radical Reactions

Under UV irradiation or initiators like AIBN, the bromomethyl group participates in radical chain reactions, enabling polymer grafting or crosslinking applications.

| Compound Class | Target Pathogen | MIC (μg/mL) | Source |

|---|---|---|---|

| Bromomethylquinolones | Acinetobacter baumannii | <1.0 | |

| Cyclopropyl bromides | Leukemia cell lines | IC₅₀: 2.3 μM |

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C (under inert gas) |

| Light Sensitivity | Amber glass containers |

| Incompatible Materials | Strong bases, oxidizing agents |

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its hybrid cyclopropane-THF architecture, distinguishing it from simpler bromoethers:

Stability Profile

Cyclopropane rings confer kinetic stability against ring-opening reactions compared to linear alkyl bromides, potentially enhancing shelf life.

Solubility Trade-offs

While the THF moiety improves solubility in polar aprotic solvents, the cyclopropane’s hydrophobicity reduces aqueous solubility—a critical factor in drug formulation.

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access chiral variants for pharmacological testing.

-

Polymer Chemistry: Investigating its use as a crosslinker in stimuli-responsive hydrogels.

-

Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume